molecular formula C18H18FNO3 B4625234 N-(2-fluorophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide

N-(2-fluorophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide

Cat. No. B4625234
M. Wt: 315.3 g/mol
InChI Key: AIEMOPKVUCQUGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated benzamide compounds typically involves novel structural units as precursors in heterocyclic synthesis. For instance, N-benzoyl β,β-difluoroenamides and fluoroynamides have been explored for their unique electrophilic reactivity due to the presence of fluorine atoms, leading to heterocyclic compounds like 2-fluoro-1,4-benzoxazines through nucleophilic vinylic substitution reactions (Meiresonne et al., 2015).

Molecular Structure Analysis

The analysis of molecular structures often involves X-ray diffraction (XRD) and computational methods to elucidate the position of atoms and the geometry of molecules. For similar fluoro-N-benzamide compounds, studies have shown that the planarity and stability of peptide bonds are influenced by the position of the halogen atom, affecting their supramolecular properties (Moreno-Fuquen et al., 2022).

Chemical Reactions and Properties

The chemical reactions involving fluoro-benzamides often explore the reactivity of the fluorine atom and its impact on the compound's behavior in synthesis and interactions. The activation or deactivation of inter-peptide bonds in fluoro-N-(2-hydroxy-5-methyl phenyl) benzamide isomers, induced by the halogen position, is a prime example of how structural changes can define molecular properties and reactivity (Moreno-Fuquen et al., 2022).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the practical applications of a compound. The disorder-induced concomitant polymorphism in 3-fluoro-N-(3-fluorophenyl) benzamide highlights the impact of crystalline structure on the physical properties of fluorinated benzamides (Chopra & Row, 2008).

Scientific Research Applications

Dimorphic Forms and Non-Centrosymmetric Environment

Research by Chopra and Row (2005) investigates the dimorphic behavior of a structurally similar compound, focusing on its morphological properties, X-ray single-crystal structure analysis, and the interplay of hydrogen bonds and weak intermolecular interactions. Their study reveals the importance of these interactions in determining the molecular packing and crystal symmetry, highlighting the compound's potential in material science and crystal engineering (Chopra & Row, 2005).

Radiolabeling for Biological Properties Evaluation

Lang et al. (1999) synthesized fluorinated derivatives for radiolabeling, aiming to evaluate biological properties. This approach is crucial in developing imaging agents for medical diagnostics, providing insights into the functionalization and modification of benzamide derivatives to enhance their suitability for biological applications (Lang et al., 1999).

Alzheimer's Disease and Serotonin Receptors

Kepe et al. (2006) utilized a compound similar to "N-(2-fluorophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide" as a molecular imaging probe to study serotonin receptors in Alzheimer's disease. Their research underscores the potential of fluorine-labeled benzamide analogs in neuroimaging, offering valuable tools for understanding and diagnosing neurological conditions (Kepe et al., 2006).

Synthesis and Properties of Ortho-Linked Polyamides

Hsiao, Yang, and Chen (2000) explored the synthesis of polyamides derived from similar structural motifs, focusing on their solubility, thermal stability, and potential applications in creating durable and heat-resistant materials. This research contributes to the development of new polymers with enhanced performance for industrial applications (Hsiao, Yang, & Chen, 2000).

Antipathogenic Activity of Thiourea Derivatives

Limban, Marutescu, and Chifiriuc (2011) investigated the antipathogenic properties of new thiourea derivatives, including compounds structurally related to "N-(2-fluorophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide." Their findings highlight the potential of these compounds in developing antimicrobial agents with efficacy against biofilm-forming pathogens, suggesting applications in combating antibiotic-resistant infections (Limban, Marutescu, & Chifiriuc, 2011).

properties

IUPAC Name

N-(2-fluorophenyl)-4-(oxolan-2-ylmethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3/c19-16-5-1-2-6-17(16)20-18(21)13-7-9-14(10-8-13)23-12-15-4-3-11-22-15/h1-2,5-10,15H,3-4,11-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEMOPKVUCQUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-4-(tetrahydrofuran-2-ylmethoxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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